N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a thiomorpholinoethyl group substituted with a furan-3-yl moiety and a 4-methoxyphenyl aromatic ring. Its structure combines a propanamide backbone (CH3CH2CONH-) with a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) and a furan heterocycle.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-25-15-17)22-9-12-26-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISIMHPYAWIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a thiomorpholine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide |
| CAS Number | 2034572-49-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the thiomorpholine group and finally attaching the benzenesulfonamide moiety. Controlled reaction conditions are crucial for achieving high yield and purity.
Anticancer Properties
Research indicates that compounds containing furan and thiomorpholine structures exhibit promising anticancer activity. Studies have shown that derivatives with these functional groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
For instance, a related compound, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide, has demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that similar mechanisms may be at play for this compound.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. The presence of the sulfonamide group in related compounds has been associated with antibacterial effects. Studies have reported that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways .
The proposed mechanism of action for this compound involves interactions with specific molecular targets within cells. The thiomorpholine group may enhance the compound's ability to bind to proteins or enzymes involved in critical biological processes, thereby modulating their activity.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human cancer cell lines, including breast and lung cancers. These studies highlight the potential for developing new anticancer therapies based on this compound's structure .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that compounds with similar structures have favorable absorption and distribution profiles, making them suitable candidates for further development in drug formulation .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide exhibit significant antimicrobial effects against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies indicate growth inhibition percentages ranging from 85% to 97% against these strains.
- Anti-inflammatory Activity : Research indicates that this compound selectively inhibits cyclooxygenase-2 (COX-2), which is important for managing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. This selectivity enhances its therapeutic potential in treating inflammatory diseases.
- Anticancer Potential : Emerging studies suggest that this compound may induce apoptosis in cancer cells through interactions with cellular targets involved in oncogenic pathways. Molecular modeling studies support these findings by demonstrating favorable binding affinities to specific targets.
Case Studies
1. Antimicrobial Efficacy
A study evaluated the antibacterial activity of various derivatives against clinical isolates of MRSA and other pathogens. Compounds showed significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting their potential as alternative therapeutic agents.
2. COX Inhibition
Another study focused on the anti-inflammatory effects of related compounds, revealing selective inhibition of COX-2 over COX-1. This selectivity provides therapeutic advantages in managing pain and inflammation without gastrointestinal side effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Propanamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- The furan-3-yl group introduces a planar, electron-rich heterocycle, which may enhance binding to aromatic receptors or enzymes, similar to chromen-4-one derivatives in VIj .
- 4-Methoxyphenyl is a common substituent in propanamides (e.g., VIk, 3s) due to its balance of lipophilicity and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemDraw or similar tools.
Key Observations :
Key Observations :
- Propanamide derivatives are frequently explored for enzyme inhibition (e.g., LOX in VIj) and receptor modulation (e.g., adenosine A2B in tetrazole analogs) .
- The methylthio group in 3s and compound 7 may enhance cytotoxicity, as seen in cancer cell line assays .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Functional group introduction : Chlorination or substitution reactions to incorporate the 4-methoxyphenyl group (e.g., Friedel-Crafts alkylation or nucleophilic aromatic substitution) .
- Heterocycle formation : Cyclization reactions to construct the furan and thiomorpholine rings. For example, furan-3-yl groups can be synthesized via Paal-Knorr cyclization, while thiomorpholinoethyl groups may require thioether bond formation under controlled pH .
- Amide coupling : Condensation of intermediates using coupling agents like EDC/HOBt or DCC to form the propanamide backbone .
Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for cross-coupling) improve yields. Purification via column chromatography or recrystallization is critical .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional group positioning and stereochemistry. For example, methoxy protons resonate at ~3.8 ppm, while furan protons appear between 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for protonated ions). Fragmentation patterns identify structural motifs .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm confirm amide C=O stretching, while furan C-O-C appears at ~1250 cm .
- Melting Point Analysis : Sharp melting ranges indicate purity .
Advanced: How can crystallographic data inconsistencies be resolved during structural determination?
Answer:
- Refinement Software : Use SHELXL (part of the SHELX suite) for high-resolution or twinned data. SHELXL’s robust algorithms handle partial occupancy and disorder .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning.
- Data Collection : Optimize crystal quality (e.g., cryocooling) and collect high redundancy data to improve signal-to-noise ratios .
Advanced: What strategies optimize yield in multi-step synthesis for this compound?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while toluene or THF improves cyclization .
- Catalysis : Employ Pd(PPh) for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., Grignard additions) .
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors). Focus on interactions between the thiomorpholine group and active sites .
- Comparative Assays : Test derivatives with modified substituents (e.g., replacing furan with thiophene or varying methoxy positions) and correlate changes with activity data .
- In Vitro Screening : Measure IC values in enzyme inhibition assays (e.g., cholinesterase for neuroactivity) and compare with structural analogs .
Basic: What key functional groups influence the compound’s reactivity?
Answer:
- Furan Ring : Electrophilic aromatic substitution at the 3-position due to electron-rich π-system .
- Thiomorpholinoethyl Group : Thioether bonds participate in redox reactions (e.g., oxidation to sulfoxides) .
- 4-Methoxyphenylpropanamide : The methoxy group enhances lipophilicity and influences hydrogen bonding .
Advanced: How should contradictory biological assay results be addressed?
Answer:
- Replicate Assays : Conduct triplicate experiments under standardized conditions (pH, temperature, and controls) .
- Dose-Response Analysis : Validate activity across a concentration gradient (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
